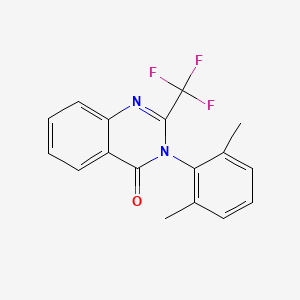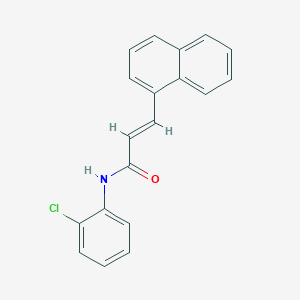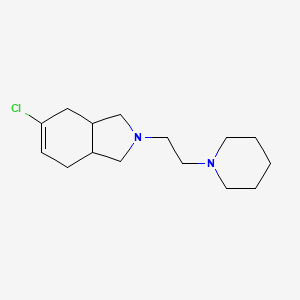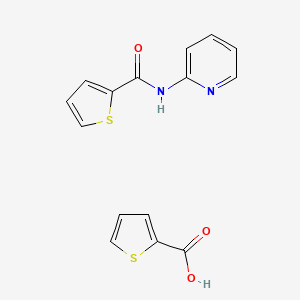
3-(2,6-dimethylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-dimethylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C17H13F3N2O and its molecular weight is 318.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.09799753 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Reactivity
- Lithiation of Quinazolinones : Smith et al. (1996) described the lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, allowing for the synthesis of various 2-substituted derivatives. This method provides a general procedure to access substituted 3-(methylamino)-2-alkyl-4(3H)-quinazolinones, which is potentially applicable to 3-(2,6-dimethylphenyl)-2-(trifluoromethyl)-4(3H)-quinazolinone (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).
Biological Activities
Cardiotonic Activity : Alabaster et al. (1989) investigated the cardiotonic activity of 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives, which are structurally similar to 4(3H)-quinazolinones. These compounds displayed significant positive inotropic effects and were evaluated in congestive heart failure patients (Alabaster et al., 1989).
Antifungal and Antibacterial Properties : Wang et al. (2013) synthesized novel arylimines containing a 3-aminoethyl-2-[(p-trifluoromethoxy)anilino]-4(3H)-quinazolinone moiety. These compounds exhibited strong antifungal and antibacterial activities against various fungi and bacteria, highlighting the potential of quinazolinone derivatives in combating bacterial and fungal infections (Wang et al., 2013).
Anticonvulsant Activity : Wolfe et al. (1990) synthesized and evaluated various 2-substituted 3-aryl-4(3H)-quinazolinones for anticonvulsant activity. Some of these compounds showed promising results against seizures, indicating potential applications in epilepsy treatment (Wolfe et al., 1990).
Chemical Properties and Applications
- Solid-State Fluorescence and Metal-Ion Sensor Properties : Anthony (2012) reported on 2-(2-hydroxyphenyl)-4(3H)-quinazolinone, a compound with solid-state fluorescence and selective metal-ion-sensor properties. This demonstrates the potential of quinazolinone derivatives in the development of fluorescent materials and sensors (Anthony, 2012).
Medicinal Chemistry
- Farnesyl Protein Transferase Inhibition : Venet et al. (2003) discussed R115777, a quinazolinone derivative and a potent inhibitor of farnesyl protein transferase. It exhibited significant antitumor effects and was under clinical evaluation, indicating the relevance of quinazolinone derivatives in cancer therapy (Venet, End, & Angibaud, 2003).
Propriétés
IUPAC Name |
3-(2,6-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c1-10-6-5-7-11(2)14(10)22-15(23)12-8-3-4-9-13(12)21-16(22)17(18,19)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVVRNKOCWWDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5595411.png)
![4-[(2,4-dichlorophenoxy)acetyl]morpholine](/img/structure/B5595419.png)

![3-(1,4-diazepan-1-ylsulfonyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5595423.png)

![(1-{2-[(2-amino-6-ethyl-5-methylpyrimidin-4-yl)amino]ethyl}piperidin-4-yl)methanol](/img/structure/B5595444.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595453.png)
![2-amino-3-ethyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5595457.png)
![3-(2-phenylpropyl)-8-[(propylthio)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595463.png)

![2-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595475.png)
![2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5595487.png)
![N-[(3S*,4R*)-1-isonicotinoyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5595496.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595505.png)
